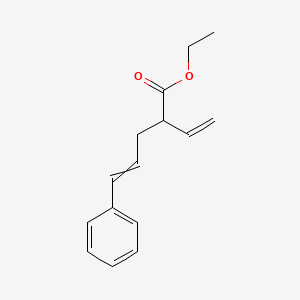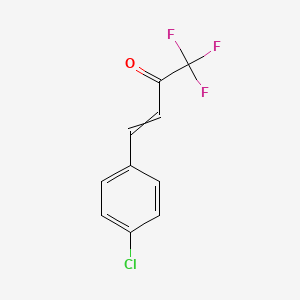
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group and a trifluorobut-3-en-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl isothiocyanate: Shares the chlorophenyl group but differs in its functional group, leading to different reactivity and applications.
N-(4-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides: Contains a similar aromatic ring but with an oxadiazole moiety, used in antitubercular research.
1,3,4-Oxadiazole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one is unique due to its trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical functionalities.
Propriétés
Numéro CAS |
208265-47-8 |
|---|---|
Formule moléculaire |
C10H6ClF3O |
Poids moléculaire |
234.60 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H6ClF3O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-6H |
Clé InChI |
QGXPLKVNEDNODZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
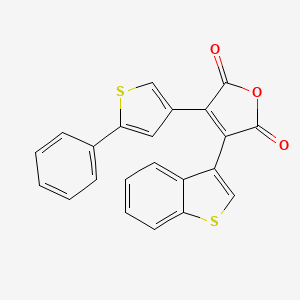


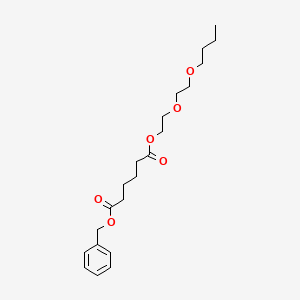
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
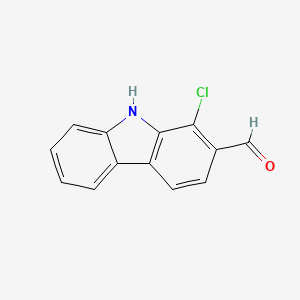
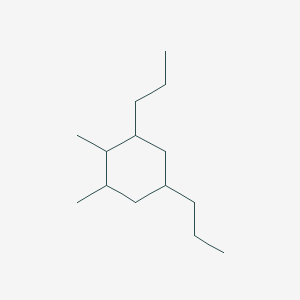
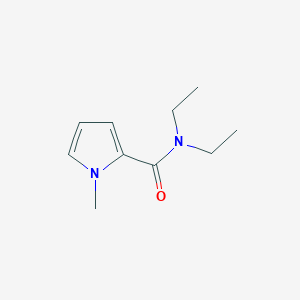
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
